molecular formula C12H10FNO2S B12443501 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester CAS No. 886369-33-1

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B12443501
CAS No.: 886369-33-1
M. Wt: 251.28 g/mol
InChI Key: OHRKTHIQULIPAD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromo-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The compound 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester, with the molecular formula C12H10FNO2SC_{12}H_{10}FNO_{2}S, is a chemical compound featuring a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, and a fluoro-substituted phenyl group. It also includes an ethyl ester functional group, which contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is intended for research purposes, specifically in medicinal chemistry and organic synthesis.

Synthesis

  • It is a versatile intermediate for synthesizing more complex molecules in pharmaceutical chemistry. The synthesis involves multi-step organic reactions, varying based on available reagents and desired yields.

Interaction Studies

  • Interaction studies are essential for understanding its pharmacokinetics and pharmacodynamics. Research into similar thiazole compounds has shown interactions with various biological targets, including enzymes and receptors involved in disease pathways. These studies help elucidate the compound's mechanism of action and potential side effects when used in therapeutic contexts.

Antimicrobial Agents

  • Benzofuran derivatives, including fluorinated pyrazole-thiazole derivatives, have potential antimicrobial activities against Gram-positive and Gram-negative bacteria .

Anticonvulsant Action

  • Thiazole-bearing molecules have demonstrated anticonvulsant action . Para-halogen-substituted phenyl attached to the thiazole ring is important for the activity .

Trypanocidal Activity

  • Arylthiazoles bearing fluoro- and 1-adamantyl- functionalities show trypanocidal properties .

Antiviral Agents

  • The phenylthiazole ring system has provided a template for the design and synthesis of antiviral agents that inhibit flaviviruses by targeting their E-proteins .

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
  • Ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate
  • Ethyl 2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of this compound is C12H10FNO3SC_{12}H_{10}FNO_3S. The presence of the thiazole ring and the 4-fluorophenyl group are critical for its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • The phenylthiazole derivatives have been shown to inhibit flavivirus replication. In a study evaluating various thiazole compounds, those with a similar structure demonstrated significant antiviral effects against yellow fever virus, with effective concentrations (EC50) in the low micromolar range .
    • The compound's mechanism involves targeting viral envelope proteins, which are crucial for viral entry into host cells.
  • Anticancer Activity :
    • Thiazole derivatives are recognized for their cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications at specific positions on the thiazole ring enhanced cytotoxicity against breast cancer (MCF-7) cells, with some compounds achieving IC50 values below 2 µg/mL .
    • The mechanism often involves apoptosis induction through upregulation of pro-apoptotic factors such as p53 and caspase-3 .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is significantly influenced by its structural components:

  • Fluorine Substitution : The presence of the fluorine atom at the para position on the phenyl ring increases the compound's lipophilicity and may enhance its interaction with biological targets, thereby improving its therapeutic index (TI) .
  • Thiazole Ring Modifications : Variations in substituents at the thiazole C2, C4, and C5 positions have been shown to affect both antiviral and anticancer activities. For example, replacing halogen atoms or introducing alkyl groups can optimize bioactivity .

Case Studies

Several studies illustrate the biological potential of this compound:

  • Antiviral Efficacy :
    • In a study assessing thiazole derivatives against yellow fever virus, compounds similar to this compound exhibited over 50% inhibition of viral replication at concentrations around 50 µM. The lead compound demonstrated a TI exceeding 256, indicating a favorable safety profile compared to its efficacy .
  • Cytotoxicity in Cancer Research :
    • Research involving MCF-7 cells revealed that derivatives with modifications on the phenyl ring showed enhanced cytotoxicity. One compound achieved an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activity of thiazole derivatives:

Compound NameActivity TypeEC50/IC50 ValueMechanism of Action
This compoundAntiviralLow µMInhibition of viral replication
Thiazole Derivative AAnticancer< 2 µg/mLInduction of apoptosis via p53 and caspase-3
Thiazole Derivative BAntiviral~50 µMTargeting viral envelope proteins

Properties

CAS No.

886369-33-1

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

OHRKTHIQULIPAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)F

Origin of Product

United States

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